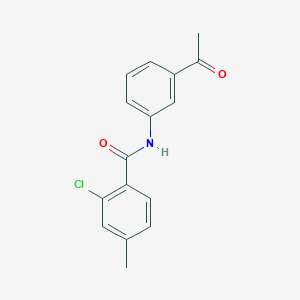![molecular formula C13H18ClNO B5858686 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C13H18ClNO. It is characterized by the presence of a pyrrolidine ring attached to a 2-(2-chloro-4-methylphenoxy)ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine typically involves the reaction of 2-(2-chloro-4-methylphenoxy)ethanol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}pyrrolidine
- 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine
Uniqueness
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propriétés
IUPAC Name |
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-11-4-5-13(12(14)10-11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOOCTJKHQFBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-Chloro-4-propan-2-yloxyphenyl)methyl]-3-phenylthiourea](/img/structure/B5858605.png)
![1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol](/img/structure/B5858612.png)
![2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide](/img/structure/B5858614.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![Methyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B5858641.png)
![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)


amine](/img/structure/B5858676.png)
![(Z)-4-AMINO-N'-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B5858694.png)
![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]aniline](/img/structure/B5858698.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1-methylurea](/img/structure/B5858707.png)

![N-[7-(propanoylamino)-9H-fluoren-2-yl]propanamide](/img/structure/B5858725.png)
